rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid
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Overview
Description
rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the hydrogenation of a suitable precursor, such as a 2-methylpiperidine derivative, in the presence of a chiral catalyst. The reaction conditions often involve controlled temperatures and pressures to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. These methods are designed to maximize efficiency and minimize waste, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups, such as alcohols or amines.
Substitution: Substitution reactions can introduce different substituents onto the piperidine ring, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its interactions with biological molecules and its potential as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
- rel-(2R,4S)-2-methylpiperidine-4-carboxylic acid
- rel-(2S,4R)-2-methylpiperidine-4-carboxylic acid
- rel-(2S,4S)-2-methylpiperidine-4-carboxylic acid
Comparison: Compared to its stereoisomers, rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid exhibits unique reactivity and biological activity due to its specific stereochemistry. This uniqueness makes it valuable in applications requiring high selectivity and specificity, such as chiral synthesis and drug development.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2R,4R)-2-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-4-6(7(9)10)2-3-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
OSHLFUFMLXAGMN-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)C(=O)O |
Canonical SMILES |
CC1CC(CCN1)C(=O)O |
Origin of Product |
United States |
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